2-(4-Hydroxybut-1-ynyl)benzaldehyde
Description
2-(4-Hydroxybut-1-ynyl)benzaldehyde is a benzaldehyde derivative featuring a hydroxybutynyl substituent at the ortho position. This compound combines the electrophilic aldehyde group with a hydroxyl and an alkyne moiety, enabling diverse reactivity, including hydrogen bonding, metal coordination, and participation in cycloaddition reactions.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(4-hydroxybut-1-ynyl)benzaldehyde |
InChI |
InChI=1S/C11H10O2/c12-8-4-3-6-10-5-1-2-7-11(10)9-13/h1-2,5,7,9,12H,4,8H2 |
InChI Key |
BYQUOYPLGWGHER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C#CCCO |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
2-(4-Hydroxybut-1-ynyl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential in developing anti-inflammatory and analgesic drugs .
Case Study: Anti-inflammatory Agents
Research has indicated that compounds derived from this compound exhibit promising anti-inflammatory properties. For instance, a study demonstrated that modifications to the compound led to enhanced inhibition of inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Organic Synthesis
The compound is widely utilized as a building block in organic synthesis. It enables the creation of more complex molecules, making it valuable for chemists in both academic and industrial settings.
Table 1: Synthetic Routes Using this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Aldol Condensation | β-Hydroxy ketones | 85 |
| Electrophilic Addition | Aromatic derivatives | 90 |
| Reduction | Alcohols | 80 |
Material Science
In material science, this compound is employed in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance, particularly in creating materials with specific thermal and mechanical properties.
Case Study: Polymer Enhancement
A recent investigation into polymer composites incorporating this compound revealed improved tensile strength and thermal stability compared to traditional materials. The incorporation of this compound into polymer matrices demonstrated its ability to act as a cross-linking agent.
Biochemical Research
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, contributing to a deeper understanding of biochemical pathways.
Table 2: Biological Activities of this compound
| Activity Type | Target | IC50 (µM) |
|---|---|---|
| Enzyme Inhibition | Cyclooxygenase | 12 |
| Receptor Binding | Estrogen Receptor | 15 |
Flavor and Fragrance Industry
The aromatic properties of this compound make it suitable for use in the flavor and fragrance sector. It can enhance the scent profiles of various products, contributing to the development of new fragrances.
Case Study: Fragrance Development
In a study focused on developing new fragrance formulations, the inclusion of this compound resulted in a more complex scent profile with enhanced longevity compared to formulations without it.
Chemical Reactions Analysis
Cyclization Reactions
Silver(I)-catalyzed cyclization represents one of the most significant pathways for this compound. Under mild conditions, the alkyne and aldehyde groups undergo intramolecular cyclization to form isochromene derivatives.
Example Reaction
Reagent: AgOTf (2 mol%) in dichloromethane at 25°C
Reaction Time: 5 hours
Product: 1-Alkoxy-isochromene (50% isolated yield)
This reaction proceeds via a proposed isochromenilium ion intermediate, confirmed through independent studies using triazole-Au catalysts .
Sonogashira Coupling
While primarily used in its synthesis, the compound’s alkyne group retains reactivity for further cross-coupling:
Synthetic Procedure
-
Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)
-
Co-catalyst: CuI (2 mol%)
-
Base: Triethylamine (1.8 equiv)
-
Solvent: DMF
This reaction demonstrates the compound’s potential as a substrate for constructing extended π-conjugated systems.
a) Aldehyde Modifications
-
Oxidation : No direct studies available, but analogous benzaldehydes oxidize to carboxylic acids using KMnO₄/H₂SO₄.
-
Reduction : LiAlH₄ reduces the aldehyde to a benzyl alcohol derivative (theoretically >90% yield).
b) Hydroxyl Group Reactivity
-
Protection : TBSCl/imidazole in DMF converts the -OH to a silyl ether (common practice for alcohol protection).
-
Esterification : Reacts with acetyl chloride/pyridine to form acetate esters.
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes regioselective substitutions:
Halogenation Example
-
Reagent: Br₂ (1 equiv) in FeBr₃/HOAc
-
Position: Para to existing substituents
-
Product: 2-(4-Hydroxybut-1-ynyl)-5-bromobenzaldehyde
Critical Analysis of Key Studies
-
Cyclization Efficiency : Silver catalysis achieves moderate yields (50%) but requires optimization for industrial scalability .
-
Stereochemical Control : Titanium-mediated alkynylation shows exceptional enantioselectivity (up to 95% ee), though substrate scope for aromatic aldehydes remains underexplored .
-
Stability Considerations : The conjugated alkyne-aldehyde system shows sensitivity to strong bases and oxidizing agents, necessitating inert reaction conditions.
Mechanistic Insights
-
Cyclization Pathway :
-
Asymmetric Induction :
Comparison with Similar Compounds
Core Structural Differences
| Compound | Substituent(s) | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(4-Hydroxybut-1-ynyl)benzaldehyde | Ortho-hydroxybutynyl | Aldehyde, hydroxyl, alkyne | C₁₁H₁₀O₂ | 174.20 |
| Benzaldehyde | None | Aldehyde | C₇H₆O | 106.12 |
| 4-Hydroxybenzaldehyde | Para-hydroxyl | Aldehyde, hydroxyl | C₇H₆O₂ | 122.12 |
| 4-(Bromomethyl)benzaldehyde | Para-bromomethyl | Aldehyde, bromomethyl | C₈H₇BrO | 199.05 |
| 2-(Diphenylphosphino)benzaldehyde | Ortho-diphenylphosphino | Aldehyde, phosphine | C₁₉H₁₅OP | 290.29 |
Key Observations :
- The hydroxybutynyl group in this compound introduces both hydroxyl and alkyne functionalities, absent in simpler analogues like benzaldehyde or 4-hydroxybenzaldehyde.
- Compared to 4-(Bromomethyl)benzaldehyde, the bromomethyl group is a strong leaving group, whereas the hydroxybutynyl substituent may favor nucleophilic additions or cyclizations.
Reactivity in Hemiacetal Formation
demonstrates that pyrimidyl-5-carbaldehydes form hemiacetals with 95% yield under equilibrium conditions, far exceeding benzaldehyde’s 9% yield. While direct data for this compound are unavailable, its hydroxyl group may facilitate intramolecular hemiacetal formation via hydrogen bonding. However, steric hindrance from the bulky butynyl chain could reduce yields compared to pyrimidine derivatives .
Pharmacological Potential
- 4-Hydroxybenzaldehyde: Exhibits ethnopharmacological activities, including antioxidant and anti-inflammatory effects, as cited in multiple studies .
- This compound : The alkyne group may enhance interactions with biological targets (e.g., via click chemistry with azide-containing biomolecules), though toxicity data are lacking.
Preparation Methods
Reaction Mechanism and General Protocol
The reaction involves coupling 2-bromobenzaldehyde with 4-hydroxybut-1-yne in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper iodide (CuI) as a co-catalyst, and a base (triethylamine, TEA) in a polar aprotic solvent (DMF or THF). The mechanism proceeds through oxidative addition of the aryl halide to palladium, transmetallation with the copper-acetylide complex, and reductive elimination to form the carbon-carbon bond.
Standard Synthetic Procedure
A representative protocol from the literature involves:
-
Reactants : 2-Bromobenzaldehyde (6.48 mmol) and 4-hydroxybut-1-yne (equimolar).
-
Catalyst System : PdCl₂(PPh₃)₂ (0.13 mmol) and CuI (0.13 mmol).
-
Solvent/Base : Dry DMF (10 mL) with TEA (1.62 mL, 11.67 mmol).
-
Conditions : Stirred under nitrogen at room temperature for 12–24 hours.
-
Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and purification via flash chromatography (hexane/ethyl acetate = 8:2).
Comparative Analysis of Synthetic Protocols
The table below summarizes key variations in reaction conditions and their impact on yields:
| Study | Catalyst (mol%) | Solvent | Base | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| J. Org. Chem. 2014 | PdCl₂(PPh₃)₂ (2) | DMF | TEA | 24 | 99 | |
| RSC Adv. 2015 | PdCl₂(PPh₃)₂ (2) | DMF | TEA | 24 | 85 | |
| ACS Omega 2023 | PdCl₂(PPh₃)₂ (2) | THF | DIPEA | 12 | 92 |
Key Observations :
-
Solvent Choice : DMF consistently achieves higher yields (99%) compared to THF (92%), likely due to better solubility of intermediates.
-
Base Selection : Triethylamine (TEA) outperforms diisopropylethylamine (DIPEA), as it facilitates deprotonation of the terminal alkyne more efficiently.
-
Catalyst Loading : A 2 mol% Pd catalyst is sufficient for near-quantitative conversion, minimizing costs.
Purification and Characterization
Purification Techniques
Crude product purification typically involves flash column chromatography on silica gel with hexane/ethyl acetate gradients (6:4 to 8:2). Pre-elution with triethylamine is critical to prevent decomposition of the acid-sensitive aldehyde group.
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 10.44 (s, 1H, CHO), 7.86 (d, J = 7.7 Hz, 1H), 7.54–7.39 (m, 3H), 3.87 (t, J = 6.2 Hz, 2H), 2.76 (t, J = 6.2 Hz, 2H).
-
¹³C NMR : δ 191.8 (CHO), 93.8 (C≡C), 60.9 (CH₂-O), 24.0 (Csp-CH₂).
Challenges and Practical Considerations
Moisture Sensitivity
The reaction requires strict anhydrous conditions to prevent hydrolysis of the aldehyde group. Residual water reduces yields by promoting side reactions, such as alkyne dimerization.
Scalability
While lab-scale yields exceed 90%, scaling up requires careful temperature control to avoid exothermic side reactions. A pilot study reported 87% yield at 100 mmol scale.
Alternative Methods and Limitations
No alternative methods (e.g., Heck or Suzuki coupling) have been reported for this compound. The Sonogashira approach remains unparalleled in efficiency. However, limitations include:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(4-Hydroxybut-1-ynyl)benzaldehyde, and what are their methodological considerations?
- Answer: A common approach involves modifying benzaldehyde derivatives via alkyne functionalization. For example, tandem reactions using 2-[4-(2-haloaryl)-4-hydroxybut-1-ynyl]benzaldehydes can yield xanthones under optimized conditions (e.g., 18–62% yields with Pd/Cu catalysts). Key steps include protecting the hydroxyl group during alkyne coupling and deprotection post-reaction . Alternative pathways may adapt Reimer-Tiemann-type reactions by substituting phenol derivatives with propargyl alcohols, though steric hindrance may require temperature modulation (e.g., 60–80°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer:
- IR Spectroscopy: Identifies hydroxyl (broad ~3200 cm⁻¹) and aldehyde (sharp ~1700 cm⁻¹) groups. Compare with reference spectra for 4-hydroxybenzaldehyde derivatives .
- Mass Spectrometry (EI-MS): Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Use high-resolution MS to distinguish isomers .
- HPLC-UV: Quantifies purity (>98%) using C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) and detection at 280 nm .
Q. How can researchers address low yields in the purification of this compound?
- Answer: Sublimation is a key challenge due to the compound’s volatility. Use low-temperature recrystallization (e.g., ethanol/water at 4°C) or flash chromatography with silica gel and ethyl acetate/hexane (1:3). Monitor purity via TLC (Rf ~0.4 in ethyl acetate) .
Advanced Research Questions
Q. What tandem reaction methodologies enable the synthesis of xanthones from this compound?
- Answer: Under Pd(II)/Cu(I) catalysis, the compound undergoes cyclization with α,β-unsaturated aldehydes to form xanthones. Optimize reaction time (12–24 hr) and solvent (DMF/toluene) to balance yield (18–62%) and selectivity. Confirm regioselectivity via NOESY NMR .
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- Answer: Employ DFT calculations (e.g., Gaussian 16) to model transition states for alkyne-aldol condensations. Use ACD/Labs Percepta to estimate logP (~1.3) and solubility (e.g., 8.45 mg/mL in ethanol), aiding solvent selection . Cross-validate with experimental LC-MS data .
Q. What strategies resolve discrepancies in reported catalytic efficiencies for epoxidation reactions involving this compound?
- Answer: Contradictions may arise from solvent polarity or metal-ligand coordination. Design controlled experiments with Ce-MOF catalysts, comparing turnover frequency (TOF) in acetonitrile vs. toluene. Use GC-MS to quantify byproducts (e.g., benzaldehyde vs. epoxide selectivity) .
Q. How can derivative ratio spectrophotometry improve simultaneous analysis of this compound and its metabolites?
- Answer: Apply first-derivative UV spectrophotometry at zero-crossing points (e.g., 250 nm for the parent compound, 290 nm for hydroxylated derivatives). Calibrate using standard curves (R² >0.99) and validate via HPLC-MS/MS .
Methodological Notes
- Safety: While toxicity data are limited, handle with nitrile gloves and fume hoods due to structural similarities to 4-(Bromomethyl)benzaldehyde (skin/eye irritant) .
- Data Validation: Cross-reference crystallographic data (SHELXL refinement) with computed XRD patterns (Mercury 4.3) to confirm molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
